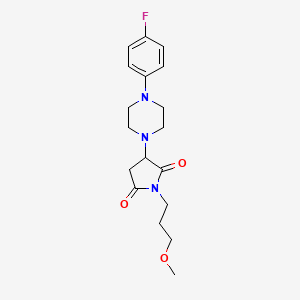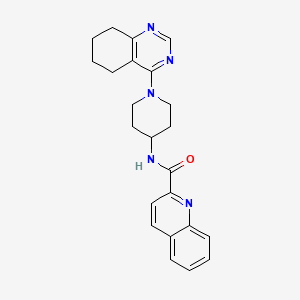
N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline, a class of organic compounds that are known for their biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectral techniques such as 1H and 13C NMR, LCMS, and IR . These techniques can provide detailed information about the structure and composition of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using various techniques. The compound can participate in various chemical reactions due to the presence of functional groups such as carboxamide and quinazoline .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. The molecular formula of this compound is C24H26N4O and its molecular weight is 386.499.Aplicaciones Científicas De Investigación
Antipsychotic Potential
Research has identified heterocyclic carboxamides, structurally related to N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide, as potential antipsychotic agents. These compounds have shown promise in vitro for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as in vivo for their ability to antagonize apomorphine-induced responses in mice, indicating potential antipsychotic activity with reduced risk of extrapyramidal side effects (Norman et al., 1996).
Antibacterial Activity
Compounds containing the tetrahydroquinazolinyl piperidine motif have been synthesized and evaluated for their antibacterial properties. Specifically, derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacterial strains. This suggests the potential utility of these compounds in combating bacterial infections (Selvakumar & Elango, 2017).
Synthesis Methodologies
Efforts to expand the chemical space around N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)quinoline-2-carboxamide have led to the development of novel synthesis methodologies. For instance, a one-pot three-component approach has been described for the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, highlighting the versatility and chemical reactivity of these compounds (Ladani & Patel, 2015).
NK1 Receptor Ligands
Research into non-peptide NK1 receptor ligands based on the phenylpyridine and quinoline moieties, closely related to the chemical structure , has produced compounds with nanomolar affinity. These findings are significant for the development of new treatments for conditions mediated by the NK1 receptor, such as depression and anxiety (Giuliani et al., 2011).
Antihypertensive Agents
Further investigation into piperidine derivatives with a quinazoline ring system has identified potential antihypertensive agents. These compounds have been tested in animal models and shown to produce significant hypotension, suggesting their utility in the management of hypertension (Takai et al., 1986).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various proteins and receptors, influencing a range of biological processes .
Mode of Action
It’s worth noting that similar compounds have been reported to exhibit potent inhibitory activity against p97 atpase and GATA modulator , which are involved in various cellular processes including protein degradation and gene expression .
Biochemical Pathways
Based on the reported activities of similar compounds, it can be inferred that this compound may influence pathways related to protein degradation and gene expression .
Result of Action
Similar compounds have been reported to show various biological activities including antitubercular, anti-inflammatory, anticonvulsant, antimicrobial, antibacterial, antifungal, anticancer and analgesic activities .
Propiedades
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-23(21-10-9-16-5-1-3-7-19(16)27-21)26-17-11-13-28(14-12-17)22-18-6-2-4-8-20(18)24-15-25-22/h1,3,5,7,9-10,15,17H,2,4,6,8,11-14H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVUNMKRXSKLXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

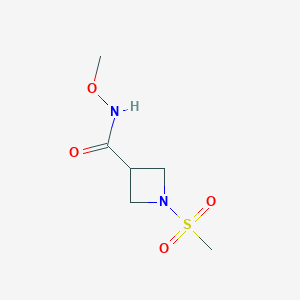
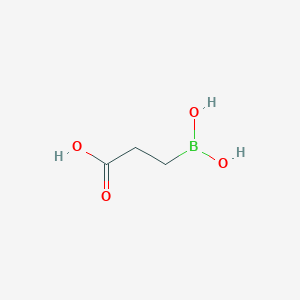
![N-(3-chloro-2-methylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2925812.png)

![7-(4-methoxyphenyl)-2-methyl-5-(3-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2925814.png)
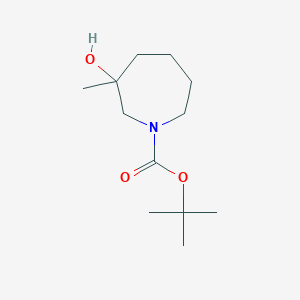
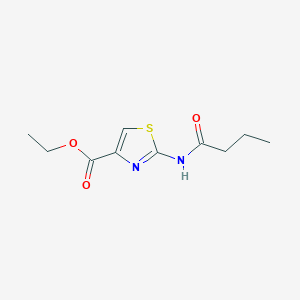
![2-[({6-Cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)amino]-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2925823.png)
![8-Amino-5-oxaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B2925824.png)
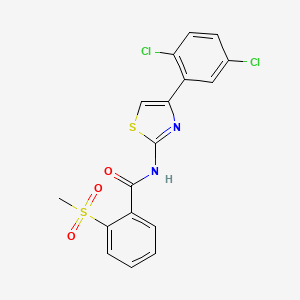
![N-(4-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2925827.png)
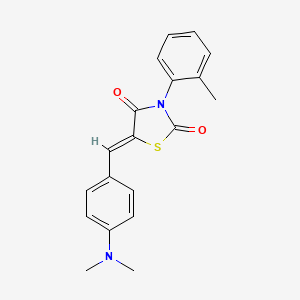
![1-(2-(3-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2925831.png)
